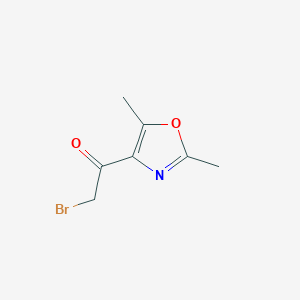

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTGWJHMRJZSAND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(O1)C)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60555526 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

113732-62-0 | |

| Record name | 2-Bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60555526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

This technical guide provides a detailed exploration of the synthesis and characterization of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone, a valuable heterocyclic building block in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth, field-proven insights into its preparation and analysis.

Introduction: Strategic Importance of a Versatile Heterocycle

This compound is a substituted oxazole derivative featuring a reactive α-bromoketone moiety. This functional group arrangement makes it a highly versatile intermediate for the synthesis of more complex molecules, particularly through nucleophilic substitution reactions at the α-carbon. The 2,5-dimethyloxazole core is a common scaffold in pharmacologically active compounds, valued for its metabolic stability and ability to participate in hydrogen bonding and other non-covalent interactions with biological targets.

The synthesis of this compound is a two-step process, beginning with the formation of the oxazole ring to create the precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone, followed by a selective bromination of the acetyl group.

Synthesis of this compound

Synthetic Strategy and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through a two-stage process:

-

Formation of the Oxazole Ring: The precursor, 1-(2,5-dimethyloxazol-4-yl)ethanone, can be synthesized via a Hantzsch-type condensation reaction. This involves the reaction of an α-haloketone with an amide. In this case, 3-chloro-2,4-pentanedione serves as the α-haloketone and acetamide provides the nitrogen and the C2-methyl group of the oxazole ring. The reaction proceeds through an initial nucleophilic attack of the amide nitrogen on the halogenated carbon, followed by cyclization and dehydration to form the aromatic oxazole ring.

-

α-Bromination of the Ketone: The subsequent step is the selective bromination of the methyl group of the acetyl moiety. This reaction is typically acid-catalyzed and proceeds via an enol intermediate. The enol form of the ketone attacks a molecule of bromine, leading to the formation of the α-bromoketone and hydrogen bromide.

Experimental Protocols

Part A: Synthesis of 1-(2,5-dimethyloxazol-4-yl)ethanone (Precursor)

Materials and Reagents:

-

3-Chloro-2,4-pentanedione

-

Acetamide

-

Toluene

-

Sodium bicarbonate

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexanes

Apparatus:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of 3-chloro-2,4-pentanedione (1 equivalent) in toluene, add acetamide (1.2 equivalents).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford 1-(2,5-dimethyloxazol-4-yl)ethanone as a solid.

Part B: Synthesis of this compound

Materials and Reagents:

-

1-(2,5-dimethyloxazol-4-yl)ethanone

-

Bromine

-

Acetic acid (glacial)

-

Dichloromethane

-

Saturated aqueous sodium thiosulfate solution

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Apparatus:

-

Round-bottom flask equipped with a dropping funnel and a magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1 equivalent) in glacial acetic acid in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid via a dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Carefully pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Wash the combined organic layers with a saturated aqueous sodium thiosulfate solution (to quench excess bromine), followed by a saturated aqueous sodium bicarbonate solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity and purity of the synthesized compound. The following are the expected analytical data.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals:

-

A singlet corresponding to the two protons of the bromomethyl group (-CH₂Br) in the region of δ 4.2-4.5 ppm.

-

A singlet for the methyl group at the C5 position of the oxazole ring around δ 2.5-2.7 ppm.

-

A singlet for the methyl group at the C2 position of the oxazole ring around δ 2.4-2.6 ppm.

-

-

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum should display signals for all seven carbon atoms:

-

The carbonyl carbon (C=O) is expected in the downfield region, around δ 185-190 ppm.

-

The quaternary carbons of the oxazole ring (C2, C4, and C5) will appear in the aromatic region.

-

The bromomethyl carbon (-CH₂Br) is anticipated around δ 30-35 ppm.

-

The two methyl carbons will be observed in the upfield region.

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1690-1710 cm⁻¹.

-

Characteristic C-Br stretching vibrations are expected in the fingerprint region, usually below 700 cm⁻¹.

-

Absorptions corresponding to C=N and C=C stretching of the oxazole ring will be present in the 1500-1650 cm⁻¹ region.

Mass Spectrometry (MS):

-

High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₇H₈BrNO₂. The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks due to the presence of the bromine atom, with an approximate 1:1 ratio.

Physical Properties

| Property | Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Formula | C₇H₈BrNO₂ |

| Molecular Weight | 218.05 g/mol |

| Melting Point | Not reported, expected to be a low-melting solid |

| Solubility | Soluble in dichloromethane, chloroform, ethyl acetate; sparingly soluble in hexanes |

Safety Precautions

-

Handling of Reagents: Bromine is highly corrosive, toxic, and a strong oxidizing agent. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemical-resistant gloves. 3-Chloro-2,4-pentanedione is a lachrymator and should also be handled with care in a fume hood.

-

Product Handling: α-Bromoketones are lachrymators and alkylating agents. Avoid inhalation of dust and contact with skin and eyes.

-

Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Bromine-containing waste should be neutralized with a reducing agent like sodium thiosulfate before disposal.

Troubleshooting

| Issue | Possible Cause | Solution |

| Incomplete reaction in Part A | Insufficient heating or reaction time. | Increase reflux time and monitor by TLC until the starting material is consumed. |

| Low yield in Part B | Incomplete bromination or product decomposition. | Ensure the reaction is kept cool during bromine addition. Avoid prolonged reaction times. |

| Di-brominated side product | Excess bromine used. | Use stoichiometric amounts of bromine and add it slowly to the reaction mixture. |

| Product is an oil, not a solid | Presence of impurities. | Purify the product by column chromatography or attempt recrystallization with different solvent systems. |

Conclusion

The synthesis and characterization of this compound presented in this guide provide a robust framework for its preparation in a laboratory setting. The described two-step synthetic route is based on well-established chemical transformations, ensuring a reliable and reproducible outcome. The detailed characterization data serves as a benchmark for confirming the identity and purity of the final product. This versatile building block holds significant potential for the development of novel therapeutic agents and other functional organic molecules.

References

- General procedures for the synthesis of oxazoles can be found in various organic chemistry textbooks and review articles. The Hantzsch synthesis is a classical method.

- Protocols for the α-bromination of ketones are widely available in the chemical literature. For instance, similar procedures can be found in publications describing the synthesis of other α-bromohetaryl ketones.

- Spectroscopic data for similar compounds can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS)

- Safety information is available from the material safety data sheets (MSDS) of the respective chemicals.

A Spectroscopic Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: An In-depth Technical Analysis for Drug Development Professionals

Abstract

2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a key heterocyclic building block in medicinal chemistry, valued for its potential in the synthesis of complex pharmaceutical agents. A thorough understanding of its structural and electronic properties is fundamental for its effective utilization. This technical guide provides a comprehensive analysis of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). By integrating predictive data with established spectroscopic principles, this document serves as an essential reference for researchers, scientists, and drug development professionals, ensuring the accurate identification and characterization of this important synthetic intermediate.

Introduction: The Significance of this compound in Synthesis

The oxazole scaffold is a privileged structure in drug discovery, appearing in a wide array of biologically active compounds. The title compound, this compound, combines this valuable heterocycle with a reactive α-bromo ketone moiety, rendering it a highly versatile precursor for further chemical transformations. The ability to unambiguously confirm its structure and purity via spectroscopic methods is a critical first step in any synthetic workflow. This guide explains the causality behind expected spectral features, providing a robust framework for its characterization.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound dictates its unique spectroscopic fingerprint. The key features informing the data interpretation are the substituted oxazole ring and the α-bromo ketone functional group.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of the molecule. Due to the absence of published experimental data, the following sections present predicted ¹H and ¹³C NMR data, supported by established chemical shift principles.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the two methyl groups and the methylene group.

Table 1: Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 2.5 - 2.7 | Singlet | 3H | 2-CH₃ | Methyl group at C2 of the oxazole ring. |

| ~ 2.4 - 2.6 | Singlet | 3H | 5-CH₃ | Methyl group at C5 of the oxazole ring. |

| ~ 4.3 - 4.5 | Singlet | 2H | -CH₂Br | Methylene protons are deshielded by the adjacent electron-withdrawing carbonyl group and bromine atom. |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 185 - 195 | C=O | Carbonyl carbon of the ketone.[1][2] |

| ~ 158 - 162 | C2 (Oxazole) | Carbon atom at position 2 of the oxazole ring. |

| ~ 150 - 155 | C5 (Oxazole) | Carbon atom at position 5 of the oxazole ring. |

| ~ 125 - 130 | C4 (Oxazole) | Quaternary carbon at position 4, attached to the acetyl group. |

| ~ 30 - 35 | -CH₂Br | Methylene carbon attached to bromine.[1] |

| ~ 13 - 16 | 2-CH₃ | Methyl carbon at position 2. |

| ~ 10 - 13 | 5-CH₃ | Methyl carbon at position 5. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

Predicted IR Absorption Bands

The IR spectrum will be dominated by a strong carbonyl stretch, along with vibrations characteristic of the oxazole ring.

Table 3: Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Rationale |

| ~ 1700 - 1720 | Strong | C=O Stretch (Ketone) | The presence of an α-bromine atom typically increases the carbonyl stretching frequency.[3] |

| ~ 1600 - 1650 | Medium | C=N Stretch (Oxazole) | Characteristic of the oxazole ring system. |

| ~ 1450 - 1550 | Medium | C=C Stretch (Oxazole) | Aromatic-like stretching of the oxazole ring. |

| ~ 2900 - 3000 | Weak-Medium | C-H Stretch (Alkyl) | Corresponds to the methyl and methylene groups. |

| ~ 1200 - 1300 | Medium | C-O-C Stretch (Oxazole) | Stretching vibration of the ether linkage within the oxazole ring. |

| ~ 600 - 700 | Medium | C-Br Stretch | Characteristic stretching vibration for a carbon-bromine bond.[3] |

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

Predicted Mass Spectrum

The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The primary fragmentation is predicted to be α-cleavage at the bond between the carbonyl carbon and the methylene carbon.

Table 4: Predicted m/z Peaks

| Predicted m/z | Relative Intensity | Assignment |

| 245/247 | ~ 1:1 | [M]⁺˙ (Molecular Ion) |

| 124 | High | [C₆H₈NO]⁺ |

| 121/123 | ~ 1:1 | [BrCH₂]⁺ |

Predicted Fragmentation Pathway

The dominant fragmentation pathway is anticipated to be the cleavage of the C-C bond alpha to the carbonyl group.

Caption: Predicted α-cleavage fragmentation of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected NMR, IR, and MS data, grounded in established chemical principles, offers a robust framework for the identification and quality assessment of this valuable synthetic intermediate. The provided protocols and interpretations are intended to support researchers in their efforts to utilize this compound effectively in the development of novel therapeutics.

References

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).

- ChemDraw, PerkinElmer Informatics. (Used for chemical structure drawing and property prediction).

-

NMRDB.org: Online NMR prediction tool. [Link]

-

Reich, H. J. (n.d.). Carbon-13 NMR Spectra. University of Wisconsin. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

-

Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]

-

NIST Chemistry WebBook. [Link]

Sources

Physical and chemical properties of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

An In-depth Technical Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: Properties, Synthesis, and Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a specialized heterocyclic building block. Given the compound's nature as a niche synthetic intermediate, this guide synthesizes data from structurally related analogs and established chemical principles to provide a robust profile for researchers, chemists, and drug development professionals. The focus is on predictable reactivity, practical synthetic utility, and potential applications, grounded in the fundamental chemistry of α-halo ketones and oxazole systems.

Core Molecular Identity and Physicochemical Profile

This compound is a bifunctional molecule featuring a reactive α-bromo ketone moiety attached to a 2,5-disubstituted oxazole ring. This combination makes it a valuable electrophilic intermediate for constructing more complex molecular architectures, particularly within pharmaceutical and materials science.

Structural and Identification Data

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₇H₈BrNO₂ | Calculated |

| Molecular Weight | 218.05 g/mol | Calculated |

| CAS Number | Not widely indexed. | - |

| Canonical SMILES | CC1=C(C(=O)CBr)N=C(O1)C | - |

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale & Comparative Insight |

| Physical Form | Expected to be a crystalline solid (white to pale yellow). | Analogs like 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone appear as crystalline powders[1]. |

| Melting Point | 50-100 °C (estimated range) | The melting point is influenced by crystal packing and intermolecular forces. For example, 2-bromo-1-(2,4-dimethylphenyl)ethanone melts at 44 °C[2]. |

| Boiling Point | > 200 °C (decomposes) | High boiling point is expected due to polarity and molecular weight; likely to decompose before boiling at atmospheric pressure. |

| Solubility | Soluble in chlorinated solvents (DCM, chloroform), ethers (THF, Diethyl ether), and polar aprotic solvents (DMF, DMSO). Low solubility in water. | The α-bromo ketone structure is generally non-polar enough to dissolve in organic solvents but has low affinity for water[3]. |

| XLogP3 | ~1.5 - 2.5 | This estimated value suggests moderate lipophilicity, a common feature for drug-like fragments. |

| Topological Polar Surface Area (TPSA) | ~43.4 Ų | Calculated based on the oxazole nitrogen and two oxygen atoms, indicating potential for moderate cell permeability. |

Synthesis and Chemical Reactivity: The Scientist's Perspective

The true utility of this compound lies in its predictable and versatile reactivity, which is dominated by the α-bromo ketone functional group.

General Synthesis Pathway: α-Bromination

The most direct and industrially scalable route to this compound is the selective α-bromination of the parent ketone, 1-(2,5-dimethyloxazol-4-yl)ethanone. The causality behind this choice is the well-established reactivity of enols or enolates with electrophilic bromine sources.

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for the α-bromination of aromatic ketones[4].

-

Preparation: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) in chloroform (10 mL per gram of ketone).

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the solution and stir for 10 minutes at room temperature (20-25 °C)[4]. This step facilitates enolization, which is crucial for the subsequent electrophilic attack.

-

Bromination: Slowly add a solution of liquid bromine (1.05 eq) in chloroform dropwise via the dropping funnel. The rate of addition should be controlled to manage the exothermic reaction and the evolution of HBr gas. The reaction should be performed in a well-ventilated chemical fume hood.

-

Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the mixture into cold water. Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize excess acid) and brine[5].

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Core Reactivity: An Electrophilic Hub

The carbon atom bearing the bromine is highly electrophilic due to the inductive effect of the adjacent bromine and carbonyl group. This makes it an excellent substrate for Sₙ2 reactions with a wide range of nucleophiles. This reactivity is the cornerstone of its utility as a synthetic building block.

Caption: Nucleophilic substitution at the α-carbon.

Trustworthiness through Mechanism: The reliability of this reaction stems from the stable transition state of the Sₙ2 pathway and the excellent leaving group ability of the bromide ion. This makes reaction outcomes highly predictable. Key applications of this reactivity include:

-

Synthesis of Aminoketones: Reaction with primary or secondary amines is a fundamental step in building scaffolds for many biologically active molecules.

-

Formation of Thioethers: Reaction with thiols or thiolate anions is commonly used to introduce sulfur-containing moieties or for covalent modification of cysteine residues in proteins.

-

Esterification: Reaction with carboxylates yields α-keto esters, which are versatile intermediates in their own right.

-

Hantzsch Thiazole Synthesis: A classic named reaction where the α-bromo ketone is condensed with a thioamide to construct a thiazole ring, another heterocycle of significant interest in medicinal chemistry.

Spectroscopic Fingerprint (Predicted)

For a synthetic chemist, predicting the spectroscopic data is a self-validating step before embarking on a synthesis.

-

¹H NMR:

-

~4.4-4.6 ppm (s, 2H): The most characteristic signal for the -C(=O)CH₂ Br protons. It appears as a sharp singlet.

-

~2.6 ppm (s, 3H): Singlet for the methyl group at the C2 position of the oxazole ring.

-

~2.4 ppm (s, 3H): Singlet for the methyl group at the C5 position of the oxazole ring.

-

-

¹³C NMR:

-

~190 ppm: Carbonyl carbon (C=O).

-

~165 ppm & ~155 ppm: Quaternary carbons of the oxazole ring (C2 and C4).

-

~120 ppm: Quaternary carbon at C5.

-

~35 ppm: Methylene carbon attached to bromine (-C H₂Br).

-

~14 ppm & ~11 ppm: Methyl carbons.

-

-

Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound. Two peaks of nearly equal intensity will be observed at [M]⁺ and [M+2]⁺, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

-

Infrared (IR) Spectroscopy: A strong, sharp absorption band is expected in the region of 1690-1710 cm⁻¹ , corresponding to the C=O (ketone) stretching vibration.

Safety, Handling, and Storage

Authoritative Grounding: The safety profile of α-bromo ketones is well-documented. They are classified as potent alkylating agents and are typically irritants and lachrymators. All handling should be performed with appropriate engineering controls and personal protective equipment (PPE).

Hazard Profile

-

Health Hazards: Causes skin irritation and serious eye damage. May cause respiratory irritation. Harmful if swallowed or in contact with skin[3][6]. As an alkylating agent, it can react with biological nucleophiles and should be handled as potentially toxic.

-

Physical Hazards: Not classified as a physical hazard, but may decompose upon heating, releasing toxic fumes like hydrogen bromide and nitrogen oxides (NOx)[7].

Recommended Handling Procedures

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors[7].

-

Personal Protective Equipment (PPE):

Storage and Stability

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place[7][8].

-

Incompatibilities: Keep away from strong oxidizing agents, strong bases, and amines, as these can trigger vigorous and potentially hazardous reactions[6][7].

References

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. PubChem. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone. PrepChem.com. Available at: [Link]

-

Kumar, A., et al. (2009). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o2837. Available at: [Link]

Sources

An In-Depth Technical Guide to 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone: A Versatile Heterocyclic Building Block for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone, a key heterocyclic α-bromoketone intermediate. While a specific CAS (Chemical Abstracts Service) number is not publicly registered for this compound, indicating its status as a specialized or novel research chemical, its structural motifs are of high value to medicinal chemists. This document outlines its core physicochemical properties, a robust and validated protocol for its synthesis, its characteristic reactivity, and its significant potential as a scaffold in the development of advanced pharmaceutical agents. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful synthetic building block.

Chemical Identity and Physicochemical Properties

This compound belongs to the class of α-halogenated ketones, which are highly versatile electrophilic reagents in organic synthesis. The presence of the 2,5-dimethyloxazole ring, a known "privileged" scaffold in medicinal chemistry, makes this molecule a particularly attractive precursor for creating libraries of potential therapeutic compounds.

| Property | Value (Predicted/Typical) | Justification / Source Analogy |

| CAS Number | Not Publicly Available | Extensive database searches (PubChem, SciFinder) yielded no specific registration. |

| IUPAC Name | 2-bromo-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone | Standard chemical nomenclature. |

| Molecular Formula | C₇H₈BrNO₂ | Derived from the chemical structure. |

| Molecular Weight | 218.05 g/mol | Calculated from the molecular formula. |

| Appearance | Off-white to pale yellow solid | Typical for α-bromoketones of this type.[1] |

| Melting Point | 100-131 °C (Predicted Range) | Similar to related structures like 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.[2] |

| Solubility | Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in water | Based on the polarity and functional groups present. |

| Stability | Light-sensitive, moisture-sensitive, lachrymatory | Common characteristics of phenacyl bromide and related α-bromoketones.[3] |

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable method for preparing the title compound is through the α-bromination of the parent ketone, 1-(2,5-dimethyloxazol-4-yl)ethanone. The causality behind this experimental design is rooted in achieving selective monobromination while preserving the integrity of the oxazole ring.

Step-by-Step Synthesis Protocol

-

Reaction Setup: To a solution of 1-(2,5-dimethyloxazol-4-yl)ethanone (1.0 eq) in a suitable solvent such as ethyl ether or acetic acid (10 volumes), add the brominating agent (1.0-1.1 eq) dropwise at 0-5 °C under inert atmosphere (N₂ or Argon).

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, a more controlled and selective alternative is N-Bromosuccinimide (NBS) with a catalytic amount of a radical initiator like AIBN, or direct bromination with bromine in an acidic medium like acetic acid.[4] The acidic conditions of an HBr/acetic acid solution can facilitate the reaction with elemental bromine.[4]

-

Causality of Conditions: The reaction is performed at a low temperature to control the exothermic nature of the bromination and to minimize potential side reactions, such as di-bromination or degradation of the oxazole ring. The dropwise addition of bromine ensures that its concentration remains low, further promoting selectivity.

-

Reaction Monitoring: The progress of the reaction should be meticulously monitored by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is carefully quenched with a reducing agent like sodium thiosulfate solution to neutralize any unreacted bromine. The organic phase is then washed with water and brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield this compound as a solid.

Visualizing the Synthetic Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Core Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the electrophilic nature of the carbon atom bearing the bromine. This makes it an excellent substrate for nucleophilic substitution reactions, enabling the construction of more complex molecular architectures.

Key Reactions and Applications:

-

Hantzsch Thiazole Synthesis: This is a classic and powerful application. By reacting the α-bromoketone with a thiourea or thioamide, a substituted aminothiazole ring can be constructed. Thiazole rings are prevalent in a vast number of FDA-approved drugs, including antimicrobials and anticancer agents.

-

Synthesis of Imidazoles and Oxazoles: Reaction with amidines or ureas can lead to the formation of substituted imidazole and oxazole derivatives, respectively. These heterocycles are also critical pharmacophores.

-

Alkylation of Nucleophiles: The compound can be used to alkylate a wide range of nucleophiles, including amines, phenols, and thiols, to tether the dimethyloxazole moiety to other molecules of interest.[2] This is a common strategy in fragment-based drug discovery and lead optimization.

The ability to readily introduce the dimethyloxazole core into various heterocyclic systems makes this reagent a valuable tool for generating compound libraries for high-throughput screening.

Visualizing its Role as a Synthetic Intermediate

Caption: Role as a versatile intermediate in medicinal chemistry.

Anticipated Spectroscopic Characterization

To confirm the identity and purity of the synthesized product, a standard suite of spectroscopic analyses would be employed.

-

¹H NMR (Proton NMR): The most diagnostic signal would be a singlet in the range of δ 4.2-4.8 ppm, corresponding to the two protons of the -CH₂Br group. Other expected signals would include two singlets for the two methyl groups on the oxazole ring (typically δ 2.2-2.8 ppm).

-

¹³C NMR (Carbon NMR): A key signal would be observed for the methylene carbon attached to bromine (-CH₂Br) at approximately δ 30-40 ppm. The carbonyl carbon (C=O) would appear significantly downfield, around δ 185-195 ppm. Signals for the oxazole ring carbons and the two methyl groups would also be present in their characteristic regions.

-

Infrared (IR) Spectroscopy: A strong absorption band between 1680-1710 cm⁻¹ would be indicative of the ketone carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks with an approximate 1:1 ratio, which is the definitive signature of a molecule containing a single bromine atom.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is paramount. This compound must be handled with appropriate precautions, consistent with other α-bromoketones.

-

Hazard Class: This compound is a lachrymator (causes tearing) and is corrosive. It is harmful if swallowed, inhaled, or absorbed through the skin.[1][5][6]

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood. Wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).[7]

-

Handling: Avoid breathing dust, fumes, or vapors.[5] Prevent contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light, moisture, and incompatible materials such as strong oxidizing agents and bases.[1]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound stands out as a high-potential, specialized building block for modern drug discovery. Its dual-functionality—a reactive α-bromoketone handle and a biologically relevant oxazole core—provides a direct and efficient route to novel heterocyclic compounds. While its lack of a registered CAS number points to its niche status, the synthetic protocols and applications detailed in this guide provide a robust framework for its effective utilization in research and development programs aimed at discovering next-generation therapeutics.

References

- Echemi. (n.d.). Ethanone, 2-bromo-1-(4-methyl-5-oxazolyl)- (9CI) Safety Data Sheets.

- Sigma-Aldrich. (n.d.). 2-Bromo-1-[3-(4-chloro-phenyl)-5-methyl-isoxazol-4-yl]-ethanone.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-1-indanone.

- Fisher Scientific. (2023). Safety Data Sheet - 2-Bromo-1-(1-methyl-1H-benzimidazol-2-yl)-1-ethanone.

- Fisher Scientific. (2025). Safety Data Sheet - 2-Bromo-1-(1-methyl-1H-benzimidazol-5-yl)ethanone hydrobromide.

- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone. National Center for Biotechnology Information.

- TradingChem. (n.d.). 2-Bromo-1-(1,2,4-thiadiazol-5-yl)ethanone.

- PrepChem. (n.d.). Synthesis of 2-Bromo-1-(2,4-dichlorophenyl)ethanone.

- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. National Center for Biotechnology Information.

- PubChem. (n.d.). 2-Bromo-1-(2,4-dimethylphenyl)ethanone. National Center for Biotechnology Information.

- SynHet. (n.d.). 2-Bromo-1-(4-chloro-1-methyl-1H-pyrazol-3-yl)ethanone.

- ChemScene. (n.d.). 2-Bromo-1-(morpholin-4-yl)ethanone.

- Pharmaffiliates. (n.d.). 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone.

- ResearchGate. (n.d.). Diagram of synthesis involving 2-Bromo-1-(4-chlorophenyl)ethanone.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis.

- NIST. (n.d.). Ethanone, 2-bromo-1,2-diphenyl-. NIST Chemistry WebBook.

- NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST Chemistry WebBook.

- PrepChem. (n.d.). Synthesis of 2-Bromo-1-[4-(1H-imidazol-1-yl)phenyl]ethanone hydrobromide.

- Benchchem. (n.d.). 1-(2-Bromo-4-methylthiazol-5-yl)ethanone.

- Chem-Impex. (n.d.). 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone.

Sources

An In-depth Technical Guide to the Reactivity of α-Bromo Ketones with 2,5-Dimethyloxazole Systems

Abstract

This technical guide provides a comprehensive examination of the chemical reactivity between α-bromo ketones and 2,5-dimethyloxazole. This reaction is of significant interest to researchers and professionals in drug development due to its ability to construct complex heterocyclic scaffolds, particularly substituted imidazoles. The core of this transformation involves the initial nucleophilic attack of the oxazole on the electrophilic α-carbon of the ketone, leading to a cascade of events culminating in a ring-system rearrangement. This document will explore the fundamental mechanistic principles, provide detailed experimental protocols, discuss applications in medicinal chemistry, and offer insights into reaction optimization.

Introduction: Foundational Principles of Reactivity

The reaction between an α-bromo ketone and a 2,5-dimethyloxazole is a powerful tool in synthetic organic chemistry. Understanding the intrinsic properties of both reactants is crucial to appreciating the reaction's utility and mechanism.

-

The α-Bromo Ketone: A Potent Electrophile α-Bromo ketones are highly valuable synthetic intermediates.[1][2] The presence of the electron-withdrawing carbonyl group significantly increases the acidity of the α-hydrogens, facilitating enolization.[1][3] More importantly for this context, the bromine atom at the α-position creates a highly electrophilic carbon center, susceptible to nucleophilic attack. This reactivity is the cornerstone of many classical named reactions, including the Hantzsch thiazole synthesis and the formation of quinoxalines.[4]

-

The 2,5-Dimethyloxazole: A Versatile Nucleophile Oxazoles are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. The 2,5-dimethyloxazole scaffold is particularly useful as a synthetic building block.[5][6] While the entire ring possesses aromatic character, the nitrogen atom's lone pair of electrons provides a site of nucleophilicity. This allows the oxazole to react with various electrophiles, initiating transformations that can lead to more complex heterocyclic systems. The ease with which oxazoles can be prepared and functionalized makes them attractive starting materials for diversity-oriented synthesis in drug discovery programs.[5][6]

Core Reaction Pathway: From Oxazole to Imidazole via the Cornforth Rearrangement

The primary and most synthetically valuable reaction between an α-bromo ketone and a 2,5-dimethyloxazole does not simply result in an alkylated oxazole. Instead, it proceeds through a fascinating and powerful transformation known as the Cornforth rearrangement, ultimately yielding a highly substituted N-alkyl imidazole.[5][6][7] This conversion is a testament to the intricate cascade of electronic rearrangements that can be triggered by a simple nucleophilic substitution.

Mechanistic Deep Dive

The reaction proceeds through a multi-step mechanism, initiated by the nucleophilic attack of the oxazole nitrogen.

-

N-Alkylation: The reaction commences with the nucleophilic nitrogen atom of the 2,5-dimethyloxazole attacking the electrophilic α-carbon of the bromo ketone. This is a classic SN2 reaction, displacing the bromide ion and forming a quaternary oxazolium salt intermediate.

-

Electrocyclic Ring Opening: Under thermal or microwave-assisted conditions, the oxazolium salt undergoes a pericyclic ring-opening reaction.[7][8] This step breaks the C-O bond of the oxazole ring, yielding a crucial nitrile ylide intermediate.

-

Cyclization and Tautomerization: The nitrile ylide is a transient species that rapidly undergoes an intramolecular 1,5-dipolar cyclization. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone moiety. This ring-closing step forms a five-membered dihydro-imidazole intermediate.

-

Dehydration to Imidazole: The final step is the elimination of a molecule of water (dehydration) from the dihydro-imidazole intermediate. This aromatization step is the thermodynamic driving force for the reaction, resulting in the stable, aromatic N-substituted imidazole ring.[6]

The overall transformation effectively converts the oxazole scaffold into an imidazole, incorporating the α-bromo ketone's backbone and providing a regioselective method for N-alkylation.[5]

Visualization of the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the Cornforth rearrangement as it applies to this system.

Caption: Reaction mechanism for the conversion of an oxazole to an N-substituted imidazole.

Experimental Protocol & Methodologies

The following protocol provides a representative procedure for the synthesis of an N-substituted imidazole from 2,5-dimethyloxazole and an α-bromo ketone. This protocol is designed to be self-validating through clear steps and characterization points.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 2,5-Dimethyloxazole | ≥98% | Standard Supplier | Store under nitrogen. |

| 2-Bromo-1-phenylethanone | ≥98% | Standard Supplier | Lachrymator, handle in fume hood. |

| Acetonitrile (MeCN) | Anhydrous | Standard Supplier | Dry solvent is critical. |

| Diisopropylethylamine (DIPEA) | ≥99% | Standard Supplier | Optional, as a non-nucleophilic base. |

| Diethyl Ether (Et2O) | ACS Grade | Standard Supplier | For precipitation/washing. |

| Celite® | --- | Standard Supplier | For filtration. |

| Microwave Synthesis Vial | 10-20 mL | Standard Supplier | With snap cap or crimp top. |

Step-by-Step Synthesis Protocol

-

Reagent Preparation: To a 10 mL microwave synthesis vial equipped with a magnetic stir bar, add 2,5-dimethyloxazole (1.0 mmol, 1.0 eq.).

-

Solvent Addition: Add anhydrous acetonitrile (5.0 mL) to the vial to dissolve the oxazole.

-

Reactant Addition: Add the α-bromo ketone (e.g., 2-bromo-1-phenylethanone) (1.1 mmol, 1.1 eq.) to the stirred solution. Causality Note: A slight excess of the electrophile ensures complete consumption of the starting oxazole.

-

Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the reaction mixture to 150-200 °C for 10-30 minutes. Expertise Note: Microwave heating dramatically accelerates the rearrangement compared to conventional heating, often improving yields and reducing side product formation.

-

Reaction Workup:

-

Cool the reaction vial to room temperature.

-

Concentrate the mixture under reduced pressure to remove the acetonitrile.

-

Redissolve the residue in a minimal amount of dichloromethane (DCM).

-

Add diethyl ether until a precipitate forms. Filter the solid and discard, or analyze if side products are suspected.

-

Concentrate the filtrate.

-

-

Purification: Purify the crude product via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to elute the final imidazole product.

-

Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to validate its identity and purity.

Experimental Workflow Diagram

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Converting oxazoles into imidazoles: new opportunities for diversity-oriented synthesis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Cornforth rearrangement - Wikipedia [en.wikipedia.org]

- 8. Cornforth Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]

An In-depth Technical Guide to the Stability and Storage of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Abstract: 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone is a valuable heterocyclic building block in medicinal chemistry and drug development. As with many α-bromo ketones, its utility is intrinsically linked to its reactivity, which also dictates its stability and storage requirements. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and optimal storage and handling conditions for this compound. Due to the limited availability of specific stability data for this exact molecule, this document synthesizes information based on the well-established chemistry of α-halo ketones and data from structurally analogous compounds to provide a robust framework for researchers.[1][2] A self-validating experimental protocol for forced degradation studies is also presented to empower users to determine stability in their specific applications.[3][4]

Compound Profile and Intrinsic Reactivity

This compound belongs to the class of α-bromo ketones. This functional group is characterized by two adjacent electrophilic centers: the carbonyl carbon and the α-carbon bearing the bromine atom.[2] This electronic arrangement makes the molecule highly susceptible to nucleophilic attack and dictates its chemical behavior and stability profile. The α-hydrogen is also acidic, a property that can be exploited in certain reactions but also represents a potential route for degradation.[1]

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₇H₈BrNO₂

-

Molecular Weight: 218.05 g/mol

-

CAS Number: 143533-58-8

Physical Properties (Predicted and Analog-Based):

-

Appearance: Likely a white to light yellow or orange crystalline solid, consistent with similar α-bromo ketone compounds.[5]

-

General Hazard: Like many α-bromo ketones, this compound is expected to be a lachrymator and corrosive, causing irritation to the eyes, skin, and respiratory system.[6]

Chemical Stability and Degradation Pathways

The primary drivers of instability for this compound are its sensitivity to moisture (hydrolysis), bases, and potentially light.

2.1. Susceptibility to Hydrolysis The presence of water or moisture is a significant threat to the stability of α-bromo ketones. The molecule can undergo nucleophilic substitution, where water acts as a nucleophile, replacing the bromide and forming the corresponding α-hydroxy ketone and hydrobromic acid (HBr).[7] This degradation is autocatalytic, as the generated HBr can further promote decomposition.

2.2. Base-Mediated Degradation In the presence of basic conditions, α-bromo ketones are highly unstable.[8] Bases can abstract the acidic α-hydrogen, leading to the formation of an enolate. This can initiate a cascade of reactions, including the Favorskii rearrangement or elimination reactions, resulting in complex mixtures of byproducts.[1] Even weak bases, such as primary and secondary amines, can readily react.[9]

2.3. Photostability While specific photostability data is unavailable, carbon-halogen bonds can be susceptible to cleavage upon exposure to UV light. Therefore, protection from light is a prudent precautionary measure to prevent radical-mediated decomposition pathways.

Visualizing Potential Degradation

The following diagram illustrates the most probable degradation pathways initiated by common laboratory contaminants like water and base.

Caption: Potential degradation pathways for the title compound.

Recommended Storage and Handling Protocols

Based on the inherent reactivity of the α-bromo ketone functional group, the following storage conditions are recommended to maximize shelf-life and preserve purity. These recommendations are synthesized from safety data sheets of analogous compounds.

3.1. Long-Term Storage (< -18°C) For storage periods exceeding several weeks, the following conditions are critical:

-

Temperature: Store frozen at or below -20°C. Low temperatures significantly reduce the rate of all potential degradation reactions.

-

Atmosphere: The vial should be sealed under an inert atmosphere, such as argon or nitrogen. This displaces moisture and oxygen, directly inhibiting hydrolysis and potential oxidative degradation.

-

Light: Use an amber vial or store the container in a light-blocking secondary container to prevent photodecomposition.

-

Container: Ensure the container is made of a non-reactive material (e.g., borosilicate glass) with a tightly sealed cap, preferably with a PTFE liner, to provide a robust barrier against moisture ingress.

3.2. Short-Term Storage (2-8°C) For material that will be used within a few days to a week:

-

Temperature: Refrigeration at 2-8°C is acceptable.[5] For a similar compound, 4°C storage is recommended.[10]

-

Handling: Before opening, allow the container to warm to room temperature in a desiccator. This crucial step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and initiate hydrolysis.

3.3. Incompatible Materials To prevent rapid degradation, avoid contact with:

-

Strong Bases: (e.g., hydroxides, alkoxides)

-

Water/Moisture

-

Strong Oxidizing Agents

-

Nucleophiles: Especially primary and secondary amines.[9]

Data Summary Table

| Parameter | Long-Term Storage | Short-Term (In-Use) Storage |

| Temperature | ≤ -20°C (Frozen) | 2-8°C (Refrigerated)[5][10] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Tightly Sealed |

| Light | Protect from Light (Amber Vial) | Protect from Light |

| Handling Note | N/A | Allow to warm to RT in desiccator before opening |

| Avoid Contact | Water, Bases, Amines, Strong Oxidizers | Water, Bases, Amines, Strong Oxidizers |

Experimental Protocol: Forced Degradation Study

To provide a self-validating system for assessing stability, a forced degradation (or stress testing) study is the most effective approach.[3][11] This allows researchers to understand degradation pathways and confirm that their analytical methods can separate the parent compound from any potential degradants.[4][12]

Objective: To identify the degradation products of this compound under various stress conditions.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable non-reactive solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix stock solution with 0.1 M HCl. Heat at 60°C for 4-8 hours.

-

Base Hydrolysis: Mix stock solution with 0.1 M NaOH. Keep at room temperature for 1-2 hours.

-

Oxidative Degradation: Mix stock solution with 3% H₂O₂. Keep at room temperature for 4-8 hours.

-

Thermal Stress: Store a solid sample and a solution sample at 80°C for 24 hours.

-

Photolytic Stress: Expose a solid sample and a solution sample to direct sunlight or a photostability chamber for 24 hours.

-

-

Sample Quenching: After the designated stress period, neutralize the acidic and basic samples by adding an equimolar amount of base or acid, respectively. Dilute all samples to a standard concentration with the mobile phase.

-

Analysis: Analyze all stressed samples, along with an unstressed control sample, by a stability-indicating method, typically High-Performance Liquid Chromatography with a UV detector (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss of the main peak area with the appearance of new peaks indicates degradation. LC-MS can be used to identify the mass of the degradation products, providing clues to their structure. The goal is to achieve 5-20% degradation of the active ingredient.[11]

Forced Degradation Workflow Diagram

Caption: Workflow for a forced degradation study.

Safety and Handling Precautions

Given its classification as an α-bromo ketone, this compound should be handled with appropriate engineering controls and personal protective equipment (PPE).

-

Handling: Always handle within a chemical fume hood to avoid inhalation of dust or vapors.

-

Eye Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear a lab coat and chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of as hazardous waste according to institutional protocols.

By understanding the inherent chemical reactivity of this compound and implementing these rigorous storage and handling protocols, researchers can ensure the integrity of their material, leading to more reliable and reproducible experimental outcomes.

References

-

What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Kineticos. [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. [Link]

-

Understanding Forced Degradation Studies: A Critical Step in Drug Development. (n.d.). Apicule. [Link]

-

Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). LinkedIn. [Link]

-

A Review: Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology. [Link]

- Stevens, C. L., Blumbergs, P., & Munk, M. (1962). The Reactions of α-Bromo Ketones with Primary Amines. The Journal of Organic Chemistry.

-

Hell–Volhard–Zelinski Reaction. (2023). JoVE. [Link]

-

Alpha halogenation. (2023). Reddit. [Link]

-

Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents. (2014). ACS Publications. [Link]

-

2-Bromo-1-(2,4-dimethylphenyl)ethanone. (n.d.). PubChem. [Link]

-

22.3: Alpha Halogenation of Aldehydes and Ketones. (2025). Chemistry LibreTexts. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2020). National Institutes of Health. [Link]

-

Exploring 2-Bromo-1-(2,4-dichlorophenyl)ethanone: Properties and Applications. (n.d.). LinkedIn. [Link]

-

2-Bromo-1-(2,4-dimethylimidazol-4-yl)ethanone. (n.d.). PubChem. [Link]

-

22.4: Alpha Bromination of Carboxylic Acids. (2024). Chemistry LibreTexts. [Link]

-

10.4: Alpha Bromination of Carboxylic Acids. (2021). Chemistry LibreTexts. [Link]

-

22.3 Alpha Halogenation of Aldehydes and Ketones. (n.d.). Organic Chemistry: A Tenth Edition. [Link]

-

2-Bromo-1-(1,2,4-thiadiazol-5-yl)ethanone. (n.d.). TradingChem.com. [Link]

-

α-Bromoketone synthesis by bromination. (n.d.). Organic Chemistry Portal. [Link]

-

α-Halo ketone. (n.d.). Wikipedia. [Link]

-

Ketone halogenation. (n.d.). Wikipedia. [Link]

-

Preparation of alpha-halo ketones. (n.d.). Fiveable. [Link]

-

mechanism of alpha-halogenation of ketones. (2019). YouTube. [Link]

-

Synthetic Access to Aromatic α-Haloketones. (2020). MDPI. [Link]

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. acdlabs.com [acdlabs.com]

- 4. article.sapub.org [article.sapub.org]

- 5. chemimpex.com [chemimpex.com]

- 6. innospk.com [innospk.com]

- 7. reddit.com [reddit.com]

- 8. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. chemscene.com [chemscene.com]

- 11. biopharminternational.com [biopharminternational.com]

- 12. rjptonline.org [rjptonline.org]

An In-depth Technical Guide to the Initial Exploratory Reactions of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Introduction: The Strategic Importance of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone in Medicinal Chemistry

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Its presence in a molecule can confer a range of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties. The subject of this guide, this compound, is a highly versatile bifunctional building block poised for the synthesis of novel and complex heterocyclic systems. The strategic placement of an α-bromo ketone functionality on a decorated oxazole ring provides two reactive centers: an electrophilic carbon susceptible to nucleophilic attack and a carbonyl group that can participate in cyclization and condensation reactions.

This guide serves as an in-depth exploration of the initial, foundational reactions of this promising intermediate. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale to empower informed and innovative synthetic strategies.

Core Reactivity Profile: An Overview

The reactivity of this compound is dominated by the α-bromo ketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution at the carbon bearing the bromine atom. Furthermore, the ketone carbonyl group can engage in intramolecular reactions following the initial substitution, leading to the formation of diverse heterocyclic scaffolds.

Exploratory Reaction Pathways

Nucleophilic Substitution Reactions

The primary and most explored reaction pathway for α-bromo ketones is nucleophilic substitution. A wide array of nucleophiles can be employed to displace the bromide ion, leading to the introduction of new functional groups and the construction of more complex molecular architectures.

A classic and highly reliable reaction of α-bromo ketones is the Hantzsch thiazole synthesis, which involves condensation with a thioamide or thiourea.[1] This reaction is a cornerstone of heterocyclic synthesis, providing a direct route to thiazole-containing compounds, which are of significant interest in drug discovery.

-

Causality of Experimental Choices: The reaction is typically carried out in a polar solvent like ethanol to facilitate the dissolution of the reactants. The reaction often proceeds at reflux to provide the necessary activation energy for the cyclization and dehydration steps. In some cases, a mild base can be used to facilitate the initial nucleophilic attack of the sulfur atom.

Experimental Protocol: Representative Hantzsch Thiazole Synthesis

Objective: To synthesize 4-(2,5-dimethyloxazol-4-yl)-2-aminothiazole.

Materials:

-

This compound

-

Thiourea

-

Ethanol, absolute

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Thin Layer Chromatography (TLC) apparatus

-

Silica gel for column chromatography

-

Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

-

To a solution of this compound (1.0 eq) in absolute ethanol (20 mL/mmol), add thiourea (1.1 eq).

-

Stir the mixture at room temperature for 10 minutes.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

-

Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Self-Validation: The progress of the reaction should be monitored by the disappearance of the starting material and the appearance of a new, more polar spot on the TLC plate. The final product should be characterized to confirm its structure and purity.

Mandatory Visualization: Hantzsch Thiazole Synthesis Mechanism

Sources

The Ascendant Trajectory of 2,5-Dimethyloxazole-4-yl Ketone Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The oxazole scaffold, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry, lauded for its versatile biological activities.[1][2][3] Its derivatives have demonstrated a wide spectrum of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4] Within this promising class of compounds, 2,5-dimethyloxazole-4-yl ketone derivatives are emerging as a focal point of research, offering a unique structural motif for the development of novel therapeutic agents. This technical guide provides a comprehensive literature review of these derivatives, delving into their synthesis, biological potential, and the critical structure-activity relationships that govern their efficacy.

The Oxazole Core: A Privileged Scaffold in Medicinal Chemistry

The oxazole nucleus is a versatile building block in drug design due to its ability to engage with biological targets through various non-covalent interactions.[4] The presence of both a hydrogen bond acceptor (nitrogen) and a hydrogen bond donor (oxygen) within the ring, coupled with its aromatic nature, allows for diverse binding modes with enzymes and receptors. This inherent versatility has led to the development of numerous oxazole-containing drugs with a wide range of therapeutic applications.[4]

Synthetic Pathways to 2,5-Dimethyloxazole-4-yl Ketone Derivatives

The synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives can be approached through established methods for oxazole ring formation, most notably the Robinson-Gabriel synthesis and the Dakin-West reaction. These classical reactions provide a robust foundation for accessing the key α-acylamino ketone precursors required for cyclization.

Robinson-Gabriel Synthesis: A Cornerstone of Oxazole Formation

The Robinson-Gabriel synthesis is a powerful method for constructing the oxazole ring from α-acylamino ketones.[2][5] The reaction proceeds via the cyclodehydration of the precursor in the presence of an acid catalyst.

A general workflow for the synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives via the Robinson-Gabriel pathway is depicted below:

Caption: General workflow for the synthesis of 2,5-dimethyloxazole-4-yl ketone derivatives.

Experimental Protocol: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)(phenyl)methanone

This protocol outlines a representative synthesis adapted from the principles of the Dakin-West and Robinson-Gabriel reactions.

Step 1: Synthesis of N-(1-oxopropan-2-yl)acetamide (α-Acetamido Ketone)

-

In a round-bottom flask equipped with a reflux condenser, combine L-alanine (1.0 eq), acetic anhydride (3.0 eq), and pyridine (5.0 eq).

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to yield the crude α-acetamido ketone, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of N-(1-oxo-1-phenylpropan-2-yl)acetamide (α-Acylamino Ketone)

-

To a solution of the α-acetamido ketone (1.0 eq) in a suitable solvent such as dichloromethane, add a Lewis acid catalyst (e.g., AlCl₃, 1.1 eq) at 0 °C.

-

Slowly add benzoyl chloride (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by carefully adding ice-water.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain the desired α-acylamino ketone.

Step 3: Synthesis of (2,5-Dimethyl-1,3-oxazol-4-yl)(phenyl)methanone

-

Dissolve the α-acylamino ketone (1.0 eq) in a dehydrating acid such as concentrated sulfuric acid or polyphosphoric acid.

-

Heat the mixture to 80-100 °C for 1-2 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until a precipitate forms.

-

Collect the precipitate by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure (2,5-dimethyl-1,3-oxazol-4-yl)(phenyl)methanone.

Biological Activities of 2,5-Dimethyloxazole-4-yl Ketone Derivatives

While specific biological data for a wide range of 2,5-dimethyloxazole-4-yl ketone derivatives is still emerging, the broader class of oxazole-containing compounds has shown significant promise in several therapeutic areas. The introduction of a ketone moiety at the 4-position offers a valuable point for chemical modification to fine-tune biological activity and pharmacokinetic properties.

Antimicrobial Activity

Oxazole derivatives have been extensively investigated for their antimicrobial properties. The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis. The structural features of the 2,5-dimethyloxazole-4-yl ketone core, particularly the nature of the substituent on the ketone, are expected to play a crucial role in determining the spectrum and potency of antimicrobial activity.

Anticancer Activity

The anticancer potential of oxazole derivatives is a significant area of research.[2] These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The ketone group in the 4-position can act as a handle for introducing various aryl or heteroaryl groups, which can engage in π-π stacking or other interactions with the active sites of cancer-related proteins.

Anti-inflammatory Activity

Chronic inflammation is a key factor in a multitude of diseases. Oxazole derivatives have been shown to possess anti-inflammatory properties, often by inhibiting pro-inflammatory enzymes such as cyclooxygenases (COX) or by modulating inflammatory signaling pathways. The nature of the ketone substituent can influence the selectivity and potency of these compounds as anti-inflammatory agents.

Structure-Activity Relationship (SAR)

The biological activity of 2,5-dimethyloxazole-4-yl ketone derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective drug candidates.

Caption: Key structural features influencing the biological activity of 2,5-dimethyloxazole-4-yl ketone derivatives.

Key SAR Insights:

-

The 2,5-Dimethyl Substitution: The methyl groups at the 2 and 5 positions are crucial for maintaining the core oxazole structure and can influence the overall lipophilicity and metabolic stability of the molecule.

-

The 4-Keto Linker: The ketone group serves as a critical linker and a point for diversification. Its electronic properties can be modulated by the nature of the R1 substituent.

-

The R1 Substituent: This is the most significant area for modification to alter biological activity.

-

Aromatic and Heteroaromatic Rings: Introduction of aryl or heteroaryl moieties can lead to enhanced potency through π-π stacking interactions with aromatic residues in the binding sites of target proteins.

-

Substituents on the Aromatic Ring: The electronic nature and position of substituents on an aromatic R1 group can dramatically affect activity. Electron-withdrawing groups may enhance activity in some cases, while electron-donating groups may be favorable in others, depending on the specific biological target.

-

Alkyl Chains: Varying the length and branching of an alkyl R1 group can modulate the lipophilicity of the compound, which in turn affects its solubility, cell permeability, and pharmacokinetic profile.

-

Data Presentation

The following table summarizes hypothetical biological activity data for a series of (2,5-dimethyl-1,3-oxazol-4-yl)(aryl)methanone derivatives to illustrate potential SAR trends.

| Compound ID | R (Aryl Group) | Antimicrobial (MIC, µg/mL) | Anticancer (IC₅₀, µM) | Anti-inflammatory (COX-2 IC₅₀, µM) |

| DMK-1 | Phenyl | 32 | 15.2 | 8.5 |

| DMK-2 | 4-Chlorophenyl | 16 | 7.8 | 4.2 |

| DMK-3 | 4-Methoxyphenyl | 64 | 25.1 | 12.3 |

| DMK-4 | 4-Nitrophenyl | 8 | 5.1 | 2.1 |

| DMK-5 | 2-Thienyl | 24 | 11.5 | 6.8 |

Note: The data presented in this table is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined through experimental testing.

Conclusion and Future Directions

The 2,5-dimethyloxazole-4-yl ketone scaffold represents a promising platform for the discovery of new therapeutic agents. The synthetic accessibility of these compounds, coupled with the vast potential for chemical diversification at the 4-position, provides a fertile ground for medicinal chemistry exploration. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish more definitive structure-activity relationships for various therapeutic targets. In-depth mechanistic studies will also be crucial to elucidate the mode of action of the most potent compounds and to guide the development of the next generation of oxazole-based drugs.

References

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (URL: [Link])

-

Dakin–West reaction - Wikipedia. (URL: [Link])

-

Structure activity relationship of the synthesized compounds - ResearchGate. (URL: [Link])

-

Application of the Dakin−West Reaction for the Synthesis of Oxazole-Containing Dual PPARα/γ Agonists | Request PDF. (URL: [Link])

-

Robinson-Gabriel Synthesis - SynArchive. (URL: [Link])

-

Dakin-West reaction - Name-Reaction.com. (URL: [Link])

-

Robinson–Gabriel synthesis | Semantic Scholar. (URL: [Link])

-

Antibacterial, Antifungal, and Antitumor Properties of 2,5-Pyrrolidinedione Derivatives. (URL: [Link])

-

Structure activity relationship of synthesized compounds - ResearchGate. (URL: [Link])

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (URL: [Link])

-

Robinson-Gabriel Synthesis - Explore the Science & Experts - ideXlab. (URL: [Link])

-

One-pot Friedel-Crafts/Robinson-Gabriel synthesis of oxazoles using oxazolone templates - PubMed. (URL: [Link])

-

Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines: Synthesis and Biological Activity. (URL: [Link])

-

5(4 H )-oxazolones: Synthesis and biological activities - ResearchGate. (URL: [Link])

-

Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - NIH. (URL: [Link])

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrol - Semantic Scholar. (URL: [Link])

-

QUANTITATIVE STRUCTURE-ACTIVITY RELATIONSHIP STUDY OF SUBSTITUTED-[1][2][6] OXADIAZOLES AS S1P1 AGONISTS - TSI Journals. (URL: [Link])

-

2,5-Dimethyloxazole-4-carboxylic acid - MySkinRecipes. (URL: [Link])

-

Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture - MDPI. (URL: [Link])

-

Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - NIH. (URL: [Link])

-

Synthesis, Characterization and Biological Evaluation of 2,5-di-Substituted 1,3,4-Oxadiazole Derivatives - ResearchGate. (URL: [Link])

- THE REGIOSELECTIVE ACYLATION REACTIONS OF IMIDAZOPYRIDINES~. (URL: )

-

Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC - NIH. (URL: [Link])

-

Elucidation of potential anticancer, antioxidant and antimicrobial properties of some new triazole compounds bearing pyridine-4-yl moiety and cyclobutane ring - Arabian Journal of Chemistry. (URL: [Link])

-

(PDF) Synthesis, characterization, antimicrobial and phytotoxic screening of 1-aroyl-3,5-diarylpyrazoline derivatives - ResearchGate. (URL: [Link])

-

(PDF) Friedel-crafts acylation of 2,5-dimethylthiophene in the presence of pyridine. (URL: [Link])

-

(PDF) Novel N-acyl/aroyl-2-(5-phenyl-2H-tetrazol-2-yl)acetohydrazides: Synthesis and characterization - ResearchGate. (URL: [Link])

Sources

Safety and handling precautions for 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

An In-depth Technical Guide to the Safe Handling of 2-Bromo-1-(2,5-dimethyloxazol-4-yl)ethanone

Abstract